(1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
The primary target of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol is the Steroid Sulfatase (STS) enzyme . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
The compound interacts with its target, the STS enzyme, through a speculated nucleophilic substitution reaction. The sulfamate group, a sulfate mimic, is believed to interact with the formylglycine residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions with various amino acids .
Biochemical Pathways
The compound’s action on the STS enzyme affects the steroidogenesis pathway. By inhibiting STS, the compound prevents the hydrolysis of inactive steroid sulfates, thereby reducing the availability of active hormones for cancer cells . This action can have downstream effects on various hormone-dependent processes, including the growth of certain types of tumors .
Pharmacokinetics
The compound’s molecular weight (17519) and its solid physical form suggest that it may have suitable pharmacokinetic properties .
Result of Action
The compound has demonstrated potent inhibitory activity against the STS enzyme. The most active compound in a series of similar derivatives showed an extraordinary STS inhibitory potency in MCF-7 cells, with an IC50 value improved 5-fold compared to that of the reference Irosustat . This suggests that the compound’s action can effectively reduce the availability of active hormones for cancer cells, potentially inhibiting the growth of hormone-dependent tumors .
Action Environment
The compound’s storage temperature is indicated as room temperature, suggesting that it may be stable under normal environmental conditions
Biochemical Analysis
Biochemical Properties
Triazole rings, which are present in this compound, can act as a hydrogen bond acceptor and donor, simultaneously . This allows them to form various types of binding interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that the triazole ring can offer various types of binding to the target enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol can be synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the reaction of phenyl azide with propargyl alcohol in the presence of a copper catalyst. The reaction is typically carried out in a mixture of water and acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (1-phenyl-1H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Formation of (1-phenyl-1H-1,2,3-triazol-4-yl)methylamine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promise in the development of new drugs for the treatment of cancer and other diseases.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Similar structure but with a phenol group instead of a methanol group.
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific combination of the triazole ring and the methanol group, which imparts distinct chemical properties and reactivity. Its ability to act as a versatile building block in organic synthesis and its potential as an enzyme inhibitor make it a valuable compound in various fields of research .
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFOXHGJGFQOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351763 | |
Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103755-58-4 | |
Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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